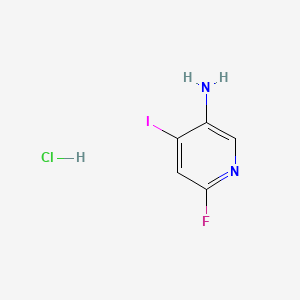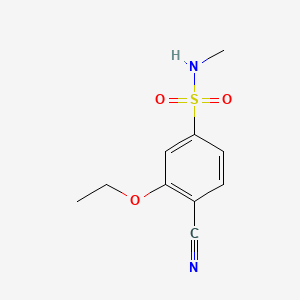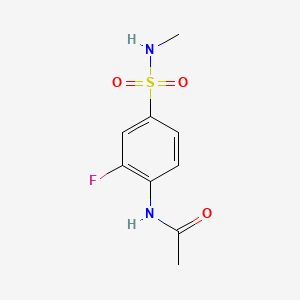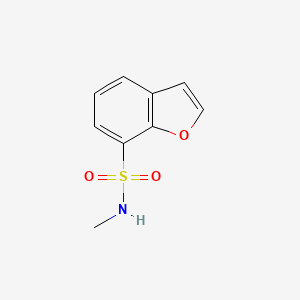
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95% (1,5-DMTFM-P4SA) is an organic compound that has been widely used in scientific research and laboratory experiments due to its wide range of applications. 1,5-DMTFM-P4SA has a wide range of applications in both organic and inorganic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1,5-DMTFM-P4SA has a wide range of applications in scientific research. It has been used in organic and inorganic chemistry as a reagent for the synthesis of various organic compounds. It has also been used in biochemistry as a reagent for the synthesis of enzymes and other biologically active molecules. In pharmacology, 1,5-DMTFM-P4SA has been used to synthesize various drugs and pharmaceuticals.
Wirkmechanismus
1,5-DMTFM-P4SA acts as a proton-transfer agent in biochemical and physiological processes. It is able to transfer protons from one molecule to another, thus facilitating the formation of new chemical bonds. This process is known as proton-coupled electron transfer (PCET). PCET is a key process in the formation of biologically active molecules.
Biochemical and Physiological Effects
1,5-DMTFM-P4SA has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as a proton-transfer agent in the formation of biologically active molecules, such as enzymes and other proteins. It has also been shown to act as a ligand, binding to and activating certain enzymes and other proteins. In addition, 1,5-DMTFM-P4SA has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-DMTFM-P4SA in laboratory experiments is its high purity. The compound is available in a 95% purity, which makes it ideal for use in experiments that require high purity reagents. In addition, 1,5-DMTFM-P4SA is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, 1,5-DMTFM-P4SA is a relatively new compound, and as such, there is still a lack of information about its biochemical and physiological effects. This can limit its use in some experiments.
Zukünftige Richtungen
1,5-DMTFM-P4SA has a wide range of potential future applications. It could be used to synthesize new drugs and pharmaceuticals, as well as other biologically active molecules. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of various enzymes and proteins. Finally, 1,5-DMTFM-P4SA could be used to develop new methods for synthesizing organic compounds, as well as new methods for synthesizing other biologically active molecules.
Synthesemethoden
1,5-DMTFM-P4SA is synthesized through a condensation reaction between 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid and methylamine. The reaction is catalyzed by sulfuric acid and is carried out at a temperature of 80-90°C. The reaction yields 1,5-DMTFM-P4SA as a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
N,1,5-trimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O2S/c1-4-5(16(14,15)11-2)6(7(8,9)10)12-13(4)3/h11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJITRMGVAGRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287888.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287908.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)
![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)


